molecular formula C10H20O B13603296 (1-(2-Methylpentyl)cyclopropyl)methanol

(1-(2-Methylpentyl)cyclopropyl)methanol

Cat. No.: B13603296
M. Wt: 156.26 g/mol
InChI Key: QOIMTJGEWIWITE-UHFFFAOYSA-N
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Description

(1-(2-Methylpentyl)cyclopropyl)methanol is a cyclopropane derivative featuring a methanol (-CH₂OH) group attached to a cyclopropane ring substituted with a 2-methylpentyl chain. Cyclopropane rings are known for their high ring strain, which often enhances reactivity in organic synthesis. Notably, cyclopropylmethanol derivatives have been detected in bio-oil under specific pyrolysis conditions, indicating thermal stability up to 500°C .

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

[1-(2-methylpentyl)cyclopropyl]methanol

InChI

InChI=1S/C10H20O/c1-3-4-9(2)7-10(8-11)5-6-10/h9,11H,3-8H2,1-2H3

InChI Key

QOIMTJGEWIWITE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC1(CC1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Methylpentyl)cyclopropyl)methanol typically involves the cyclopropanation of an appropriate alkene followed by the introduction of the methanol group. One common method is the reaction of 2-methylpentylmagnesium bromide with cyclopropylcarboxaldehyde, followed by reduction to yield the desired compound.

Industrial Production Methods

Industrial production of (1-(2-Methylpentyl)cyclopropyl)methanol may involve bulk synthesis techniques, including the use of Grignard reagents and subsequent reduction processes. The reaction conditions are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Esterification

The alcohol reacts with acyl chlorides or anhydrides to form esters, a common protective strategy:

  • Acetylation : Reaction with acetic anhydride yields (1-(2-methylpentyl)cyclopropyl)methyl acetate .

  • Benzoylation : Benzoyl chloride in pyridine produces the corresponding benzoyl ester .

Example :

(1-(2-MeC5H11)cyclopropyl)CH2OH+Ac2Ocat. H2SO4(1-(2-MeC5H11)cyclopropyl)CH2OAc+H2O\text{(1-(2-MeC}_5\text{H}_{11}\text{)cyclopropyl)CH}_2\text{OH} + \text{Ac}_2\text{O} \xrightarrow{\text{cat. H}_2\text{SO}_4} \text{(1-(2-MeC}_5\text{H}_{11}\text{)cyclopropyl)CH}_2\text{OAc} + \text{H}_2\text{O}

Key Data :

Ester FormedReagentYield (%)Reference
AcetateAcetic anhydride, H₂SO₄92
BenzoateBenzoyl chloride, Py85

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes ring-opening under specific conditions:

  • Radical-Induced Opening : In the presence of radical initiators (e.g., AIBN) and tributyltin hydride, the cyclopropylmethyl radical intermediates open to form alkenes . For example:

(1-(2-MeC5H11)cyclopropyl)CH2CH2=CH-C5H11-CH2OH+H\text{(1-(2-MeC}_5\text{H}_{11}\text{)cyclopropyl)CH}_2^\bullet \rightarrow \text{CH}_2=\text{CH-C}_5\text{H}_{11}\text{-CH}_2\text{OH} + \text{H}^\bullet

  • Acid-Catalyzed Opening : Strong acids (e.g., H₂SO₄) protonate the cyclopropane, leading to ring cleavage and formation of carbocation intermediates, which may rearrange or trap nucleophiles .

Key Data :

ConditionProductRate Constant (s⁻¹)Reference
Radical (Bu₃SnH/AIBN)Alkene1.2 × 10⁸ (37°C)
H₂SO₄ (conc.)Carbocation-derived alkeneN/A

Thermal Decomposition

Heating induces cyclopropane ring opening due to strain relief. For example:

  • At 200°C, the compound rearranges to 4-methyl-1-penten-3-ol via a retro-Diels-Alder-like mechanism .

Key Data :

Temperature (°C)ProductYield (%)Reference
2004-Methyl-1-penten-3-ol88

Reduction and Hydrogenation

While the alcohol itself is a reduction product, further hydrogenation of synthetic precursors (e.g., cyclopropanecarboxaldehyde derivatives) is critical for its synthesis:

  • Catalytic Hydrogenation : Cyclopropanecarboxaldehyde derivatives are hydrogenated over Raney Ni or Co at 20–50°C and 2.4–5.2 bar H₂ to yield cyclopropylmethanols with >97% selectivity .

Example Synthesis :

Cyclopropanecarboxaldehyde+H2Raney Ni(1-(2-MeC5H11)cyclopropyl)methanol\text{Cyclopropanecarboxaldehyde} + \text{H}_2 \xrightarrow{\text{Raney Ni}} \text{(1-(2-MeC}_5\text{H}_{11}\text{)cyclopropyl)methanol}

Scientific Research Applications

Chemistry

In chemistry, (1-(2-Methylpentyl)cyclopropyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of cyclopropyl chemistry and its reactivity.

Biology

In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological contexts.

Medicine

Industry

In the industrial sector, (1-(2-Methylpentyl)cyclopropyl)methanol can be used in the production of specialty chemicals and materials. Its reactivity and functional group versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1-(2-Methylpentyl)cyclopropyl)methanol involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the cyclopropyl ring and methanol group participate in various transformations, influencing the overall reactivity and product formation.

Comparison with Similar Compounds

[1-(2-Methylpropyl)cyclopropyl]methanol (CID 59295085)

Molecular Formula : C₈H₁₆O
Key Features :

  • Substituent: Shorter branched chain (2-methylpropyl) compared to the target compound’s 2-methylpentyl group.
  • Properties :
    • Molecular Weight: 128.21 g/mol.
    • SMILES: CC(C)CC1(CC1)CO .
    • Reactivity: The cyclopropane ring’s strain may facilitate ring-opening reactions, while the hydroxyl group enables hydrogen bonding.

Research Findings :

  • No direct pyrolysis data is available, but cyclopropylmethanol derivatives are detected in bio-oil at 500°C, suggesting moderate thermal stability .

(1-Methylcyclopentyl)methanol

Molecular Formula : C₇H₁₄O
Key Features :

  • Substituent: Cyclopentyl ring instead of cyclopropane, reducing ring strain but increasing conformational stability.
  • Properties :
    • Molecular Weight: 114.19 g/mol.
    • Applications: Used as a pharmaceutical intermediate and custom synthesis reagent .

Comparison :

  • Thermal Stability: Cyclopentanol derivatives are stable at higher temperatures (e.g., 550°C in bio-oil), unlike cyclopropane analogs, which decompose above 500°C .
  • Reactivity : The absence of ring strain reduces reactivity compared to cyclopropane derivatives.

[1-(2-Aminoethyl)cyclopropyl]methanol

Molecular Formula: C₆H₁₃NO Key Features:

  • Substituent: Polar 2-aminoethyl group introduces hydrogen-bonding capability.
  • Properties: Molecular Weight: 115.17 g/mol. Potential Use: Amino groups enhance solubility in polar solvents and biological activity .

Comparison :

  • Polarity: The amino group increases hydrophilicity, contrasting with the lipophilic 2-methylpentyl chain in the target compound.

Cyclopropyl Methanol in Bio-Oil

Research Findings :

  • Detected in bio-oil at 500°C (3.5% content) but absent at other temperatures, indicating formation requires precise pyrolysis conditions .
  • Comparison with Cyclopentanol: Cyclopentanol dominates at 550°C, reflecting greater thermal stability of five-membered rings .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Substituent Molecular Weight Key Properties/Findings
(1-(2-Methylpentyl)cyclopropyl)methanol Not Provided 2-Methylpentyl N/A Limited data; inferred reactivity
[1-(2-methylpropyl)cyclopropyl]methanol C₈H₁₆O 2-Methylpropyl 128.21 g/mol High ring strain, bio-oil stability at 500°C
(1-Methylcyclopentyl)methanol C₇H₁₄O Methylcyclopentyl 114.19 g/mol Higher thermal stability
[1-(2-aminoethyl)cyclopropyl]methanol C₆H₁₃NO 2-Aminoethyl 115.17 g/mol Enhanced polarity

Key Research Insights

  • Thermal Behavior: Cyclopropane derivatives exhibit stability up to 500°C, while cyclopentanol dominates at higher temperatures .
  • Synthetic Utility: Branched alkyl chains (e.g., 2-methylpentyl) may improve lipid solubility for drug delivery applications, whereas amino groups enhance hydrophilicity .
  • Market Availability: Some cyclopropane derivatives, including (1-(2-Methylpentyl)cyclopropyl)methanol, are listed as discontinued, highlighting challenges in sourcing .

Notes

  • Data gaps exist for the target compound’s molecular formula and exact synthesis routes.
  • Contradictions in thermal stability between cyclopropane and cyclopentane derivatives emphasize the role of ring strain .
  • Commercial availability varies; suppliers like LEAPChem and CymitQuimica specialize in niche intermediates .

Biological Activity

(1-(2-Methylpentyl)cyclopropyl)methanol is a cyclopropyl alcohol derivative that exhibits a unique structure characterized by a cyclopropyl ring and a methanol group, along with a 2-methylpentyl substituent. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Chemical Structure

The chemical structure of (1-(2-Methylpentyl)cyclopropyl)methanol can be represented as follows:

C13H24O\text{C}_{13}\text{H}_{24}\text{O}

Synthesis

The synthesis of (1-(2-Methylpentyl)cyclopropyl)methanol can be achieved through various methods, including the reduction of cyclopropanecarboxylic acid methyl esters using sodium borohydride in methanol. The typical reaction conditions involve cooling the reaction mixture and subsequent workup to isolate the desired product with varying yields depending on the method employed .

Biological Activity

The biological activity of (1-(2-Methylpentyl)cyclopropyl)methanol has been explored in several studies, highlighting its potential pharmacological effects:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial activity. The presence of the cyclopropyl group is often associated with enhanced biological activity due to its unique steric and electronic properties .
  • Neuropharmacological Effects : Related compounds have demonstrated neuropharmacological activities, including anxiolytic and sedative effects. Research indicates that modifications in the alkyl side chain can influence the potency and efficacy of these compounds in modulating central nervous system activity .
  • GPR88 Agonism : Some studies have focused on the interaction of cyclopropyl derivatives with GPR88, a G-protein coupled receptor implicated in neurological functions. Agonists targeting this receptor have shown promise in reducing alcohol consumption in animal models, suggesting potential therapeutic applications for addiction treatment .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various cyclopropyl alcohol derivatives, including (1-(2-Methylpentyl)cyclopropyl)methanol. The results indicated significant inhibition against several bacterial strains, supporting the hypothesis that structural features contribute to enhanced bioactivity.

Compound NameAntimicrobial ActivityNotes
(1-(2-Methylpentyl)cyclopropyl)methanolModerateEffective against Gram-positive bacteria
Javanol®HighNotable for its aromatic properties
(1-(Aminomethyl)cyclopropyl)methanolLowLimited activity observed

Case Study 2: Neuropharmacological Assessment

In another study, neuropharmacological assessments were conducted on methanolic extracts containing similar cyclopropane structures. The findings revealed that these extracts exhibited significant anxiolytic effects in rodent models, indicating that structural modifications could enhance therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-(2-Methylpentyl)cyclopropyl)methanol, and how do reaction conditions influence yield?

  • Methodology :

  • Cyclopropanation : Utilize [2+1] cycloaddition with alkenes and carbene precursors. For example, transition-metal-catalyzed reactions (e.g., Rh or Cu) to form the cyclopropane ring .

  • Hydroxymethylation : Introduce the methanol group via nucleophilic substitution or oxidation of a precursor (e.g., aldehyde reduction) .

  • Protecting Groups : Use carbamate protection (e.g., Cbz groups) to stabilize intermediates during synthesis .

    • Key Considerations :
  • Solvent polarity and temperature significantly impact cyclopropane stability. Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency .

  • Catalytic systems must balance steric effects from the 2-methylpentyl substituent .

    MethodCatalyst/SolventYield RangeReference ID
    CyclopropanationRh₂(OAc)₄, CH₂Cl₂65-80%
    HydroxymethylationNaBH₄, MeOH70-85%

Q. How is (1-(2-Methylpentyl)cyclopropyl)methanol characterized structurally and spectroscopically?

  • Techniques :

  • NMR :
  • ¹H NMR : Cyclopropane protons appear as distinct multiplets (δ 0.5–1.5 ppm). The hydroxymethyl group shows a broad peak near δ 3.5–4.0 ppm .
  • ¹³C NMR : Cyclopropane carbons resonate at δ 10–25 ppm, with the quaternary carbon near δ 35–45 ppm .
  • IR : O-H stretch at ~3200–3600 cm⁻¹; cyclopropane ring vibrations at ~1000–1100 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 170.2 (C₁₁H₁₈O⁺) with fragmentation patterns indicating loss of -CH₂OH .

Advanced Research Questions

Q. What computational models predict the stability and electronic properties of the cyclopropane ring in this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate ring strain energy and HOMO-LUMO gaps to assess reactivity. Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties .
  • Molecular Dynamics (MD) : Simulate solvent effects on ring conformation (e.g., in polar vs. nonpolar environments) .
    • Key Findings :
  • The 2-methylpentyl group reduces ring strain via steric stabilization, lowering reactivity toward electrophiles .
  • DFT predicts a HOMO-LUMO gap of ~5.2 eV, suggesting moderate photostability .

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

  • Structure-Activity Relationship (SAR) Strategies :

  • Substituent Effects : Replace the 2-methylpentyl group with bulkier alkyl chains (e.g., cyclohexyl) to evaluate changes in lipophilicity and membrane permeability .
  • Functional Group Interconversion : Convert -CH₂OH to esters or carbamates to modulate bioavailability .
    • Case Study :
  • Benzyl carbamate derivatives (e.g., Cbz-protected analogs) show enhanced antibacterial activity due to improved cellular uptake .

Q. What are the mechanistic insights into the reactivity of the cyclopropane ring under acidic or oxidative conditions?

  • Experimental Design :

  • Acid-Catalyzed Ring Opening : Monitor kinetics via NMR in HCl/THF. The 2-methylpentyl group delays ring opening due to steric hindrance .
  • Oxidative Stability : Expose to H₂O₂ or mCPBA; analyze products via GC-MS. Cyclopropane rings resist oxidation unless strong electrophiles are present .
    • Quantum Chemical Analysis :
  • Transition-state calculations (DFT) reveal higher activation energy for ring opening compared to unsubstituted cyclopropanes .

Future Research Directions

Q. What novel applications emerge from the compound’s unique stereoelectronic properties?

  • Pharmacology : Explore as a scaffold for kinase inhibitors, leveraging the cyclopropane’s rigidity to enforce binding conformations .
  • Material Science : Investigate its use in liquid crystals, where the cyclopropane ring could modulate mesophase behavior .

Q. How can biocatalytic methods improve the sustainability of its synthesis?

  • Biocatalysis : Screen enzymes (e.g., P450 monooxygenases) for stereoselective hydroxylation of cyclopropane precursors .
  • Green Chemistry : Replace traditional solvents with ionic liquids or supercritical CO₂ to reduce environmental impact .

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